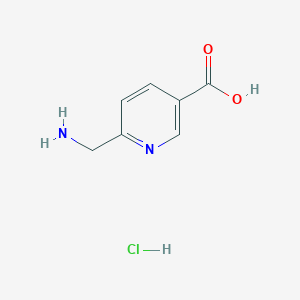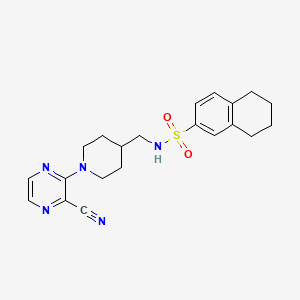
Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone, also known as CHM-1, is a synthetic compound that has been of great interest in scientific research due to its potential therapeutic applications. It belongs to the class of azetidinone derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer growth and inflammation. Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins and play a crucial role in cancer invasion and metastasis. Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone has also been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer development.
Biochemical and Physiological Effects
Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone has been found to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone has been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone for laboratory experiments is its high selectivity for cancer cells, which allows for more accurate and specific testing of its anti-tumor activity. However, one of the limitations is the lack of clinical data on its safety and efficacy in humans, which makes it difficult to translate its potential therapeutic benefits to clinical applications.
Orientations Futures
There are several future directions for the study of Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone, including its optimization for clinical use, further investigation of its mechanism of action, and exploration of its potential use in combination with other cancer therapies. In addition, more research is needed to determine its safety and efficacy in humans and to identify potential biomarkers for patient selection and monitoring. Overall, the study of Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone holds great promise for the development of new and effective cancer therapies.
Méthodes De Synthèse
The synthesis of Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone involves the reaction of cyclohexanone with hydroxylamine hydrochloride to produce cyclohexanone oxime, which is then treated with chloroacetyl chloride to form the intermediate compound, cyclohexyl-(2-chloroacetamido)oxime. The final step involves the reaction of the intermediate compound with sodium hydroxide and formaldehyde to produce Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been shown to have anti-tumor activity in various cancer cell lines, including lung, breast, and colon cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, Cyclohexyl-(3-hydroxyazetidin-1-yl)methanone has been studied for its potential use as a diagnostic tool for cancer imaging.
Propriétés
IUPAC Name |
cyclohexyl-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-6-11(7-9)10(13)8-4-2-1-3-5-8/h8-9,12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGNHJBQQXUQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexanecarbonylazetidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone](/img/structure/B2548887.png)
![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]but-2-ynamide](/img/structure/B2548888.png)
![N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2548889.png)
![4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2548890.png)
![1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2548891.png)

![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B2548893.png)

![Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B2548897.png)


![[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine](/img/structure/B2548905.png)
![butyl 4-(1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2548906.png)
